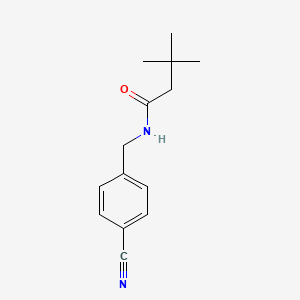

n-(4-Cyanobenzyl)-3,3-dimethylbutanamide

Description

N-(4-Cyanobenzyl)-3,3-dimethylbutanamide is a synthetic amide derivative characterized by a 3,3-dimethylbutanamide backbone substituted with a 4-cyanobenzyl group. The cyano group (-CN) on the benzyl moiety confers electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

N-[(4-cyanophenyl)methyl]-3,3-dimethylbutanamide |

InChI |

InChI=1S/C14H18N2O/c1-14(2,3)8-13(17)16-10-12-6-4-11(9-15)5-7-12/h4-7H,8,10H2,1-3H3,(H,16,17) |

InChI Key |

OQZLMYPAMRWMLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(=O)NCC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyanobenzyl)-3,3-dimethylbutanamide typically involves the reaction of 4-cyanobenzyl bromide with 3,3-dimethylbutanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-Cyanobenzyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The cyanobenzyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

Oxidation: 4-cyanobenzoic acid.

Reduction: 4-aminobenzyl-3,3-dimethylbutanamide.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-Cyanobenzyl)-3,3-dimethylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may serve as a precursor for the synthesis of bioactive molecules with therapeutic properties .

Industry: The compound finds applications in the development of advanced materials, including polymers and resins, due to its structural properties .

Mechanism of Action

The mechanism by which N-(4-Cyanobenzyl)-3,3-dimethylbutanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanobenzyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 3,3-dimethylbutanamide group is a common structural motif in several analogs, but substituent variations on the aromatic or heterocyclic rings dictate distinct properties:

Key Observations:

- Steric Effects: Bulky groups like cyclohexylmethyl () or dichlorobenzyl () may reduce metabolic degradation but limit membrane permeability.

- Polarity: Sulfone () and hydroxyl groups () increase water solubility, whereas trifluoromethyl () and cyanobenzyl groups enhance lipid solubility.

Physicochemical Properties

- Molecular Weight and Solubility: Compounds with halogens (e.g., bromo, chloro) and trifluoromethyl groups () exhibit higher molecular weights (>350 g/mol) and lower aqueous solubility. DL-Panthenol () demonstrates exceptional water solubility due to multiple hydroxyl groups, making it suitable for oral formulations.

- Stability:

- EWGs like -CN and -CF₃ () improve resistance to nucleophilic attack but may reduce thermal stability due to increased electron deficiency.

Biological Activity

n-(4-Cyanobenzyl)-3,3-dimethylbutanamide is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 220.28 g/mol

- CAS Number : Not specifically listed but related compounds can be referenced for context.

Antimicrobial Activity

Research has indicated that derivatives of benzyl amides, which include this compound, exhibit significant antimicrobial properties. For instance, N-benzyl derivatives have shown activity against various Gram-positive bacteria and fungi, with some compounds demonstrating moderate efficacy against Gram-negative bacteria .

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential cytotoxic effects. Studies on related benzyl amides have demonstrated significant antiproliferative activity against human cancer cell lines. For example, salinomycin derivatives exhibited potent anticancer activity against drug-resistant cell lines, indicating that modifications in the benzyl group can enhance biological effectiveness .

Anticonvulsant Effects

In the realm of neurological research, certain N-benzyl derivatives have been identified as potent anticonvulsants. For example, studies have shown that specific substitutions at the N-benzylamide site can significantly enhance anticonvulsant activity in animal models . The structure-activity relationship (SAR) indicates that electron-withdrawing groups at this site retain activity while electron-donating groups diminish it.

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit proteases involved in cellular processes critical for pathogen survival.

- Modulation of Cell Signaling Pathways : Anticancer activities may arise from the ability to interfere with signaling pathways that regulate cell proliferation and apoptosis.

Case Study 1: Anticancer Activity

A recent study focused on a series of N-benzyl amides derived from salinomycin. These compounds were tested against various human cancer cell lines to evaluate their antiproliferative effects. The results indicated that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics, demonstrating enhanced potency against resistant strains .

Case Study 2: Anticonvulsant Efficacy

Another investigation assessed the anticonvulsant properties of N-benzyl 2-amino derivatives in animal models. The study found that specific modifications at the benzyl position resulted in compounds with ED50 values superior to those of established drugs like phenobarbital . This highlights the potential for developing new therapeutic agents based on structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.